Tert-butyl 2-(cyclobutylsulfonyl)acetate
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Overview
Description
Tert-butyl 2-(cyclobutylsulfonyl)acetate is a chemical compound with the molecular formula C10H18O4S. It is a member of the sulfone family and is characterized by the presence of a tert-butyl ester group and a cyclobutylsulfonyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclobutylsulfonyl)acetate typically involves the esterification of cyclobutylsulfonylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been explored to optimize the reaction conditions and improve the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclobutylsulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Tert-butyl 2-(cyclobutylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclobutylsulfonyl)acetate involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Cyclobutylsulfonylacetic acid: The acid form of the compound, which can be used as a precursor in the synthesis of tert-butyl 2-(cyclobutylsulfonyl)acetate.
Tert-butyl cyanoacetate: Contains a cyano group instead of a sulfonyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester and cyclobutylsulfonyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H18O4S |
---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
tert-butyl 2-cyclobutylsulfonylacetate |
InChI |
InChI=1S/C10H18O4S/c1-10(2,3)14-9(11)7-15(12,13)8-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
BYMUPAZUGKPMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCC1 |
Origin of Product |
United States |
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